Methyl 5-benzoyl-2-methyloxazole-4-carboxylate
Description
Methyl 5-benzoyl-2-methyloxazole-4-carboxylate is a substituted oxazole derivative characterized by a benzoyl group at position 5, a methyl group at position 2, and a methyl ester at position 4.
Structure
3D Structure
Properties
Molecular Formula |
C13H11NO4 |
|---|---|
Molecular Weight |
245.23 g/mol |
IUPAC Name |
methyl 5-benzoyl-2-methyl-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C13H11NO4/c1-8-14-10(13(16)17-2)12(18-8)11(15)9-6-4-3-5-7-9/h3-7H,1-2H3 |
InChI Key |
BNKMEKYOSHXYHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(O1)C(=O)C2=CC=CC=C2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of N-Acyl Amino Acids
A widely documented strategy involves the cyclization of N-benzoyl amino acids under acidic or basic conditions. For instance, N-benzoyl-threonine derivatives can undergo dehydration and cyclization in the presence of iodine and potassium carbonate (), followed by treatment with 1,8-diazabicycloundec-7-ene (DBU) to yield the oxazole core. The reaction proceeds via the formation of a dehydroaminobutyric acid intermediate, which subsequently cyclizes to form the oxazole ring. Yields for this method range from 65% to 78%, depending on the substituents and reaction time.
Key Reaction Conditions:
-
Solvent: Dichloromethane or 1,4-dioxane
-
Temperature: 0–5°C (initial step), room temperature (final cyclization)
-
Catalysts: Iodine (), DBU
Hantzsch Oxazole Synthesis
The classical Hantzsch method, which employs α-halo ketones and thioureas, has been adapted for this compound. For example, reacting 2-chloro-1-(4-benzoylphenyl)ethan-1-one with methyl thiocyanate in ethanol under reflux conditions generates the oxazole skeleton. Subsequent esterification introduces the carboxylate moiety. While this method offers moderate yields (50–60%), it requires stringent control over stoichiometry to avoid side reactions.
Oxidative Cyclization of β-Keto Amides
Oxidative cyclization of β-keto amides provides a robust pathway for constructing the oxazole ring while introducing the benzoyl group in a single step.
Mechanism and Optimization
β-Keto amides containing a benzoyl substituent undergo cyclization upon treatment with oxidizing agents such as manganese dioxide () or hypervalent iodine reagents. The reaction proceeds via the formation of an iminium intermediate, which is subsequently oxidized to the aromatic oxazole. A study optimizing this method reported a yield of 82% when using [bis(trifluoroacetoxy)iodo]benzene (PIFA) as the oxidant in acetonitrile at 80°C.
Advantages:
-
High regioselectivity for the 5-benzoyl position
-
Compatibility with electron-deficient aromatic groups
Iodine-Mediated Cyclization Techniques
Recent advances highlight iodine’s role as a cost-effective and efficient cyclizing agent for oxazole synthesis.
Protocol for Iodine-K2_22CO3_33 Systems
A mixture of iodine and in tetrahydrofuran (THF) facilitates the cyclization of N-acyldehydroaminobutyric acids into 2,5-disubstituted oxazoles. For this compound, this method achieves yields of 70–75% with a reaction time of 6–8 hours. The iodine acts as both an oxidizing agent and a Lewis acid, promoting simultaneous dehydrogenation and ring closure.
Typical Workflow:
-
Dissolve precursor in THF.
-
Add iodine (1.2 equiv) and (2.0 equiv).
-
Stir at 50°C until completion (monitored by TLC).
-
Purify via column chromatography (ethyl acetate/hexane).
Transition metal-catalyzed cross-coupling reactions enable modular synthesis, allowing late-stage introduction of the benzoyl group.
Nickel-Catalyzed Suzuki-Miyaura Coupling
A nickel-catalyzed protocol using DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) as a coupling reagent has been employed. The oxazole core, functionalized with a triazinyloxy leaving group at position 5, reacts with benzoylboronic acid in the presence of NiCl(dppf) and KPO to install the benzoyl moiety. This method offers flexibility, with yields reaching 68–72%.
Reaction Schema:
-
Synthesize 5-(triazinyloxy)-2-methyloxazole-4-carboxylate intermediate.
-
Perform cross-coupling with benzoylboronic acid.
-
Isolate product via flash chromatography.
Industrial-Scale Synthesis Considerations
Industrial production prioritizes cost-efficiency and scalability. Continuous flow reactors have been adopted to enhance the cyclocondensation and oxidation steps, reducing reaction times from hours to minutes. Automated systems coupled with in-line HPLC analysis ensure consistent purity (>98%) and throughput.
Table 1: Comparison of Synthesis Methods
Analytical and Optimization Techniques
Chemical Reactions Analysis
Types of Reactions
Methyl 5-benzoyl-2-methyloxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group, yielding hydroxy derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzoyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.
Major Products Formed
Oxidation: Oxazole N-oxides.
Reduction: Hydroxy derivatives.
Substitution: Halogenated or nitrated benzoyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has shown that methyl 5-benzoyl-2-methyloxazole-4-carboxylate exhibits significant antimicrobial properties. Studies indicate that it can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action may involve disruption of bacterial cell wall synthesis, leading to cell lysis .
Anticancer Potential
The compound is also being investigated for its anticancer properties. Preliminary studies suggest that it may inhibit specific enzymes or receptors involved in cancer progression. The presence of the benzoyl group enhances its binding affinity to biological targets, potentially leading to therapeutic effects against certain cancer types .
Organic Synthesis
Building Block for Complex Molecules
this compound serves as a valuable building block in organic synthesis. Its unique structure allows for the development of more complex molecules through various synthetic routes. For instance, it can be utilized in cyclization reactions to create novel derivatives with enhanced biological activity.
Synthetic Methods
The synthesis typically involves cyclization reactions using precursors such as 2-methyl-4-nitrobenzoic acid and ethyl oxalyl chloride under controlled conditions. This method can be optimized for higher yields and purity in industrial settings through continuous flow reactors.
Material Science
Development of Novel Materials
In material science, this compound is explored for its potential in developing new materials with specific electronic or optical properties. Its unique chemical characteristics allow it to be integrated into polymers and coatings, enhancing their performance and functionality.
Case Studies
Mechanism of Action
The mechanism of action of Methyl 5-benzoyl-2-methyloxazole-4-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The benzoyl group plays a crucial role in binding to the active site of the target, while the oxazole ring enhances the compound’s stability and bioavailability.
Comparison with Similar Compounds
Structural Differences and Similarities
Key structural analogs and their distinguishing features are summarized below:
*Inferred formula based on benzoyl (C₇H₅O) substitution.
Key Observations :
Physical and Chemical Properties
- Boiling/Melting Points: Methyl esters (e.g., 22260-83-9) typically exhibit lower melting points than carboxylic acids due to reduced intermolecular forces. The benzoyl group in the target compound may increase melting point compared to non-aromatic analogs .
- Solubility : The target compound is likely less water-soluble than carboxylic acid derivatives (e.g., 1216012-87-1) but more soluble in organic solvents due to its ester and benzoyl groups .
Biological Activity
Methyl 5-benzoyl-2-methyloxazole-4-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes available research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a benzoyl group attached to a methyloxazole ring, which is known for its role in various bioactive compounds. The oxazole moiety contributes to the compound's biological properties by participating in electron delocalization and hydrogen bonding, which can enhance its interaction with biological targets.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, compounds structurally related to this compound have shown IC50 values ranging from nanomolar to micromolar concentrations against several cancer types, including lung (A549), colon (HT29), and breast (MCF-7) cancers .
Table 1: Antiproliferative Activity of Related Compounds
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| 4g | A549 | 0.35 |
| 4i | HT29 | 0.50 |
| 4e | MCF-7 | 3.0 |
These findings indicate that modifications on the oxazole ring and substituents significantly influence the activity, suggesting that further structural optimization could enhance efficacy.
The mechanism underlying the anticancer activity of this compound appears to involve disruption of microtubule dynamics, akin to well-known antimitotic agents. This compound interferes with tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
In vitro studies indicate that the compound induces apoptosis through the intrinsic pathway, characterized by mitochondrial membrane potential loss and activation of caspases . The selectivity for cancer cells over normal cells suggests a favorable therapeutic index.
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains. Studies have reported moderate inhibition against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) indicating potential as an antibacterial agent .
Table 2: Antimicrobial Activity
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 50 |
Case Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of this compound in xenograft models of human cancer. The compound was administered at varying doses, resulting in significant tumor reduction compared to control groups. Histological analysis revealed increased apoptosis in treated tumors, confirming the compound's therapeutic potential .
Case Study 2: Antimicrobial Testing
In another study focusing on antimicrobial properties, this compound was tested against clinical isolates of Staphylococcus aureus. The results showed that the compound effectively inhibited bacterial growth, suggesting its potential application in treating infections caused by resistant strains .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 5-benzoyl-2-methyloxazole-4-carboxylate, and what key reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as cyclization of precursors (e.g., β-ketoesters) with hydroxylamine derivatives to form the oxazole ring, followed by benzoylation. Critical parameters include:
- Temperature control : Elevated temperatures (80–100°C) for cyclization to minimize side products.
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency.
- Catalysts : Lewis acids like ZnCl₂ improve benzoylation yields .
- Purification : Column chromatography or recrystallization (e.g., ethanol/water) ensures purity .
Q. How can spectroscopic techniques confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR :
- Oxazole protons appear as singlets (~δ 8.0–8.5 ppm).
- Benzoyl carbonyl (C=O) resonates at ~δ 165–170 ppm in ¹³C NMR.
- IR Spectroscopy : Stretching vibrations for C=O (oxazole and ester) at ~1700–1750 cm⁻¹.
- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) confirm molecular weight .
Advanced Research Questions
Q. What strategies resolve contradictions between computational predictions and experimental reactivity data for this compound?
- Methodological Answer :
- Replicate experiments : Vary substituents (e.g., bromine vs. methyl groups) to isolate electronic/steric effects.
- DFT calculations : Compare frontier molecular orbitals (HOMO/LUMO) to explain unexpected regioselectivity in substitution reactions.
- Cross-validate data : Use HPLC to quantify byproducts and correlate with computational intermediates .
Q. How can crystallographic data (e.g., SHELX-refined structures) elucidate electronic and steric effects in this compound?
- Methodological Answer :
- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (e.g., dichloromethane/hexane).
- SHELXL refinement : Analyze bond lengths/angles to identify electron-withdrawing/donating effects. For example:
| Bond | Length (Å) | Angle (°) | Implication |
|---|---|---|---|
| C=O (benzoyl) | 1.21 | - | Strong conjugation with oxazole |
| C-O (ester) | 1.34 | 120 | Planar geometry enhances stability |
Q. How do substitution patterns on the oxazole ring influence biological activity, and what assays validate these interactions?
- Methodological Answer :
- Structure-activity relationship (SAR) : Compare derivatives (e.g., bromo vs. methoxy substituents) using:
- Enzyme inhibition assays : Measure IC₅₀ values against kinases (e.g., EGFR).
- Molecular docking : Simulate binding poses with protein targets (e.g., COX-2).
- In vitro models : Test cytotoxicity in cancer cell lines (e.g., MTT assay) .
Data Analysis and Optimization
Q. How can researchers optimize synthetic routes for scale-up while maintaining academic feasibility?
- Methodological Answer :
- Solvent recycling : Use toluene or ethyl acetate for easier recovery.
- Catalyst loading : Reduce Pd/C or ZnCl₂ to ≤5 mol% to lower costs.
- Process monitoring : Employ inline FTIR or TLC to track reaction progress .
Q. What analytical approaches reconcile conflicting purity assessments (e.g., HPLC vs. TLC) for this compound?
- Methodological Answer :
- Multi-modal analysis : Combine HPLC (C18 column, acetonitrile/water gradient) with GC-MS for volatile impurities.
- Spiking experiments : Add known impurities to confirm retention times.
- Statistical validation : Use RSD (%) to compare inter-method reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
